REACTION_CXSMILES
|
OO.[Cl:3][C:4]1[CH:5]=[C:6]([NH:11][C:12]([NH:14][C:15]2[S:16][C:17]([S:20]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])(=O)=O)=[N:18][N:19]=2)=[O:13])[CH:7]=[CH:8][C:9]=1[Cl:10]>C(O)(=O)C>[Cl:3][C:4]1[CH:5]=[C:6]([NH:11][C:12]([NH:14][C:15]2[S:16][C:17]([S:20][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[N:18][N:19]=2)=[O:13])[CH:7]=[CH:8][C:9]=1[Cl:10]
|
Name
|
|
Quantity
|
0.036 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(=O)NC=1SC(=NN1)S(=O)(=O)CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to about 85°-90° C.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction mixture was maintained at about 85°-90° C. for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
A precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a mixture of ethyl acetate and normal hexane
|
Type
|
CUSTOM
|
Details
|
to yield product
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(=O)NC=1SC(=NN1)SCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.015 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |